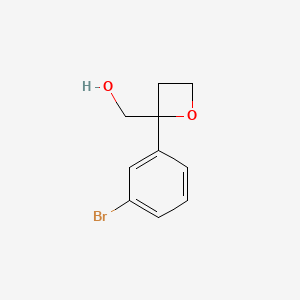![molecular formula C35H34Cl2O6 B13928395 (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple benzyloxy groups and dichloro substituents, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of benzyloxy groups through benzylation reactions. The dichloro substituents are introduced via chlorination reactions under controlled conditions. The final step involves the hydroxylation of the cyclohexanone ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the dichloro substituents or convert the hydroxyl group to a hydrogen atom.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted ketones, while reduction can produce cyclohexane derivatives with varying degrees of substitution.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity. Its benzyloxy groups can be modified to create derivatives with specific biological properties.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with targeted biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, while the dichloro substituents can influence the compound’s reactivity and stability. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-2,2-dichloro-3-hydroxycyclohexanone
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2-chloro-3-hydroxycyclohexanone
- (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-methoxycyclohexanone
Uniqueness
The uniqueness of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone lies in its specific combination of functional groups and stereochemistry. The presence of multiple benzyloxy groups, dichloro substituents, and a hydroxyl group in a single molecule provides a versatile platform for chemical modifications and applications. This compound’s distinct structure allows for unique interactions with biological targets and chemical reagents, setting it apart from similar compounds.
Properties
Molecular Formula |
C35H34Cl2O6 |
|---|---|
Molecular Weight |
621.5 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H34Cl2O6/c36-35(37)32(38)30(41-22-27-15-7-2-8-16-27)31(42-23-28-17-9-3-10-18-28)33(43-24-29-19-11-4-12-20-29)34(35,39)25-40-21-26-13-5-1-6-14-26/h1-20,30-31,33,39H,21-25H2/t30-,31-,33+,34+/m1/s1 |
InChI Key |
LXYIGYMBBYJSFY-JBFGIVHASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@H](C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C(C(C(C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




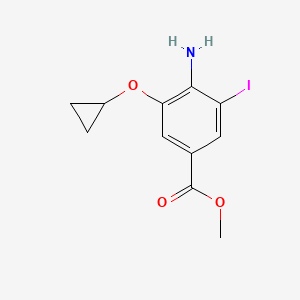
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
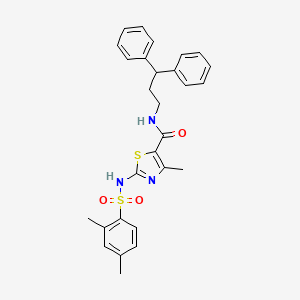
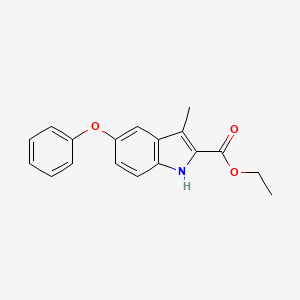
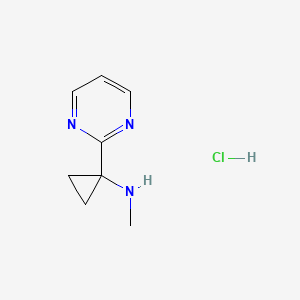
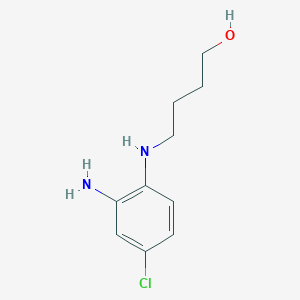
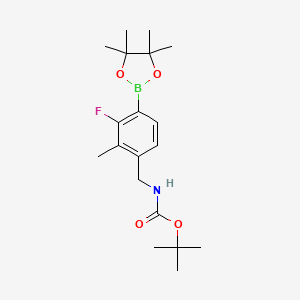
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
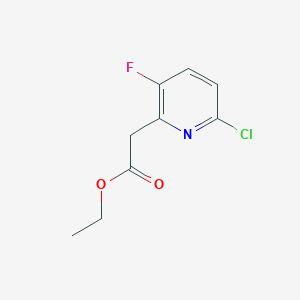
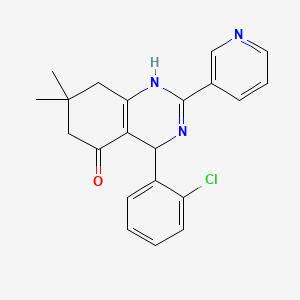
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
